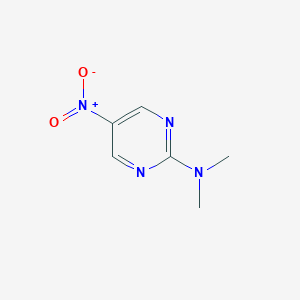
N,N-dimethyl-5-nitropyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-5-nitropyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMNPA and has a molecular formula of C7H9N3O2. In
Wirkmechanismus
DMNPA acts as a chelator, which means that it binds to metal ions and forms a stable complex. This complex can then be detected using fluorescence spectroscopy. The mechanism of action of DMNPA is based on the coordination of the nitro group in the compound with the metal ion, which leads to a change in the fluorescence properties of the compound.
Biochemische Und Physiologische Effekte
DMNPA has been shown to have low toxicity and is not known to have any significant physiological effects. However, the compound has been shown to have a high affinity for metal ions, which makes it useful for detecting metal ion concentrations in biological samples.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMNPA is its high sensitivity and selectivity for metal ions, which makes it an ideal fluorescent probe for detecting metal ions in biological samples. However, one of the limitations of using DMNPA is that it requires a complex synthesis method and can be expensive to produce.
Zukünftige Richtungen
There are several future directions for DMNPA research, including the development of new fluorescent probes for detecting other metal ions and the optimization of the synthesis method to reduce costs and increase yields. Additionally, DMNPA could be used in the development of new diagnostic tools for detecting metal ion imbalances in diseases such as Alzheimer's and Parkinson's. Further research is needed to explore these potential applications of DMNPA.
Conclusion:
In conclusion, N,N-dimethyl-5-nitropyrimidin-2-amine is a chemical compound that has significant potential in scientific research. Its high sensitivity and selectivity for metal ions make it an ideal fluorescent probe for detecting metal ions in biological samples. Further research is needed to explore the potential applications of DMNPA in developing new diagnostic tools for detecting metal ion imbalances in diseases.
Synthesemethoden
The synthesis of DMNPA involves the reaction of 5-nitropyrimidine-2-amine with dimethyl sulfate in the presence of a base such as potassium carbonate. This method yields DMNPA as a yellow solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
DMNPA has been extensively studied in scientific research due to its potential applications in various fields. One of the primary uses of DMNPA is in the development of fluorescent probes for detecting metal ions such as copper and zinc. These probes have been used in imaging studies to detect these metal ions in living cells and tissues.
Eigenschaften
CAS-Nummer |
14233-44-4 |
|---|---|
Produktname |
N,N-dimethyl-5-nitropyrimidin-2-amine |
Molekularformel |
C6H8N4O2 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
N,N-dimethyl-5-nitropyrimidin-2-amine |
InChI |
InChI=1S/C6H8N4O2/c1-9(2)6-7-3-5(4-8-6)10(11)12/h3-4H,1-2H3 |
InChI-Schlüssel |
IFFZVNFNYKKNFB-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC=C(C=N1)[N+](=O)[O-] |
Kanonische SMILES |
CN(C)C1=NC=C(C=N1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)






![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)

